molecular formula C12H7Cl2NO2 B6392216 3-(2,3-Dichlorophenyl)picolinic acid CAS No. 1261980-35-1

3-(2,3-Dichlorophenyl)picolinic acid

Cat. No.: B6392216
CAS No.: 1261980-35-1
M. Wt: 268.09 g/mol
InChI Key: HRGGJUUUHWQNBC-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)picolinic acid is an organic compound with the molecular formula C12H7Cl2NO2. It is a derivative of picolinic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)picolinic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)picolinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Dichlorophenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. It binds to zinc finger proteins, altering their structure and disrupting their function. This interaction can inhibit viral replication and other cellular processes, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)picolinic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts .

Properties

IUPAC Name

3-(2,3-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGGJUUUHWQNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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